molecular formula C14H8S4 B188372 Dibenzotetrathiafulvalene CAS No. 24648-13-3

Dibenzotetrathiafulvalene

Cat. No. B188372
CAS RN: 24648-13-3
M. Wt: 304.5 g/mol
InChI Key: OVIRUXIWCFZJQC-UHFFFAOYSA-N
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Description

Dibenzotetrathiafulvalene (DBTTF) is an organic semiconductor that is completely conjugated with a symmetric structure. It forms stacks of planar molecules with a distance of 3.948 Å .


Synthesis Analysis

DBTTF can be prepared from anthranilic acid and purified by sublimating in vacuum . A two-step synthesis of DBTTF derivatives has been developed by combining the indium-catalyzed reductive dithioacetalization of oxalic acid and electron-rich aromatic dithiols with a subsequent oxidation of the resultant dithioacetals .


Molecular Structure Analysis

DBTTF has a high mobility of charges . Time-dependent density functional theory was used to explore the excitation and deexcitation processes .


Chemical Reactions Analysis

DBTTF is used to make semiconducting charge transfer salts with electron accepting (n-type) materials, for example TCNQ and F4TCNQ . It forms a charge transferring complex with a variety of semiconducting crystals which include 7,7,8,8-tetracyanoquinodimethane (TCNQ) and 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) .


Physical And Chemical Properties Analysis

DBTTF is a solid with a melting point of 239-243 °C . Its empirical formula is C14H8S4 and it has a molecular weight of 304.47 .

Scientific Research Applications

Organic Transistors and Charge Transport

  • Electrode Material in Organic Transistors : DBTTF has been studied for its role in thin-film transistors, particularly in relation to contact resistance when paired with different electrode materials. It was found that the source and drain electrodes made of metallic organic charge-transfer salt showed smaller contact resistance, hinting at DBTTF's effectiveness in organic transistors (Shibata et al., 2008).

  • Film Morphology in Transistors : DBTTF's application in controlling polycrystalline-film morphologies in organic thin-film transistors (OTFTs) was explored. The study highlighted the impact of film morphology on the subthreshold properties and charge transport in OTFTs (Yamada et al., 2008).

Molecular Synthesis and Structure

  • Synthesis and Crystal Structure : Research into the synthesis of various DBTTF derivatives from anthranilic acids has been conducted, providing insights into the chemical processes for creating these compounds and their potential applications in electronics (Nakayama et al., 1978).

Electronic Properties and Conductivity

  • Polarization Energies and Stability : Studies have been conducted on the polarization energies of DBTTF and its derivatives, revealing insights into their stability and potential for forming stable charge-transfer complexes (Sato et al., 1981).

  • Electrical Resistivity : The electrical resistivity of various DBTTF salts with different anions was explored, demonstrating its semiconductor behavior and potential applications in electronic devices (Matsubayashi et al., 1987).

Co-crystal Formation and Device Fabrication

  • Ambipolar Transistor Characteristics : The creation of co-crystal microrods of DBTTF and tetracyanoquinodimethane (TCNQ) for use in prototype devices exhibiting ambipolar charge transport was studied, indicating potential applications in miniaturized devices (Wu et al., 2013).

Safety And Hazards

DBTTF is very toxic to aquatic life with long lasting effects. It is advised to avoid release to the environment, collect spillage, and dispose of contents/container to an approved waste disposal plant .

Future Directions

DBTTF-TCNB cocrystal has been bringing hope and vitality into several fields, such as photothermal imaging, biological application, and seawater desalination, owing to their photothermal conversion property . The results of the study may offer some guidance for the design of photothermal conversion cocrystals .

properties

IUPAC Name

2-(1,3-benzodithiol-2-ylidene)-1,3-benzodithiole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8S4/c1-2-6-10-9(5-1)15-13(16-10)14-17-11-7-3-4-8-12(11)18-14/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVIRUXIWCFZJQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)SC(=C3SC4=CC=CC=C4S3)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20179388
Record name 1,3-Benzodithiole, 2-(1,3-benzodithiol-2-ylidene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20179388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Benzodithiole, 2-(1,3-benzodithiol-2-ylidene)-

CAS RN

24648-13-3
Record name Dibenzotetrathiafulvalene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024648133
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Benzodithiole, 2-(1,3-benzodithiol-2-ylidene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20179388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Benzodithiole, 2-(1,3-benzodithiol-2-ylidene)-
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
529
Citations
R Shimizu, GE Matsubayashi, T Tanaka - Inorganica chimica acta, 1986 - Elsevier
Electrical Resistivities of Dibenzotetrathiafulvalene (DBTTF), Dibenzotetra- selenafulvalene and Tetrathiatetracene Salts with T … Electrical Resistivities of Dibenzotetrathiafulvalene …
Number of citations: 14 www.sciencedirect.com
ON Kazheva, DM Chudak, GV Shilov… - Journal of …, 2020 - Elsevier
The new radical cation salts based on transition metal bis(dicarbollides) with dibenzotetrathiafulvalene (DBTTF) donors (DBTTF)[3,3′-Fe(1,2-C 2 B 9 H 11 ) 2 ] (1) and (DBTTF) 2 …
Number of citations: 6 www.sciencedirect.com
J Nagakubo, M Ashizawa, T Kawamoto… - Physical Chemistry …, 2011 - pubs.rsc.org
… Here we propose a different strategy; transistor properties of dibenzotetrathiafulvalene (DBTTF) are significantly improved by the introduction of tert-butyl groups. Although this chemical …
Number of citations: 42 pubs.rsc.org
H Yamada, M Yamashita, H Hayashi… - … A European Journal, 2018 - Wiley Online Library
… Most studies on the semiconducting properties of π-extended TTF have mainly focused on dibenzotetrathiafulvalene (DB-TTF) and dithiophenetetrathiafulvalene (DT-TTF). Considering …
JJ Mayerle, JB Torrance - Bulletin of the Chemical Society of Japan, 1981 - journal.csj.jp
The electrical and optical properties of the four charge-transfer salts formed between the two donors tetrathiafulvalene (TTF) and dibenzotetrathiafulvalene (DBTTF) and the two …
Number of citations: 59 www.journal.csj.jp
XK Gao, Y Wang, XD Yang, YQ Liu, WF Qiu… - Advanced …, 2007 - researchgate.net
… Herein, we extend bisimide chemistry to TTF, and present a new class of organic species, dibenzotetrathiafulvalene (DBTTF) bisimides (Scheme 1, bottom) using a general synthetic …
Number of citations: 63 www.researchgate.net
DV Konarev, YV Zubavichus, YL Slovokhotov… - Synthetic metals, 1998 - Elsevier
… New complexes of fullerenes C60 and C70 with dibenzotetrathiafulvalene (DBTTF), DBTTF.… donor, dibenzotetrathiafulvalene (DBTTF): DBTTF.C60. C6H6, DBTTF'C6o Py and DBTTF.…
Number of citations: 59 www.sciencedirect.com
HD Wu, FX Wang, Y Xiao, GB Pan - Journal of Materials Chemistry C, 2013 - pubs.rsc.org
Co-crystal microrods of dibenzotetrathiafulvalene (DBTTF) and tetracyanoquinodimethane (TCNQ) molecules with the mixed-stack structure were prepared via a facile solution process …
Number of citations: 57 pubs.rsc.org
K Shibata, K Ishikawa, H Takezoe, H Wada… - Applied Physics …, 2008 - pubs.aip.org
Thin-film transistors of dibenzotetrathiafulvalene (DBTTF) are investigated by changing the source and drain (S/D) electrode materials. Not only the mobility but also the contact …
Number of citations: 79 pubs.aip.org
M Mizuno, MP Cava - The Journal of Organic Chemistry, 1978 - ACS Publications
… Reaction of 1 with either 4 or 10 under basic conditions yields only dibenzotetrathiafulvalene (2). A similar reaction of 1 with tetrakis(carbomethoxy)tetrathiafulvalene (12) results in …
Number of citations: 51 pubs.acs.org

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